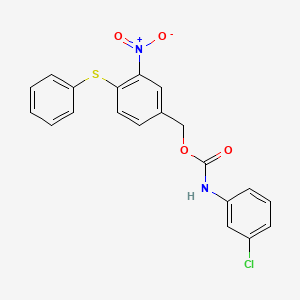

3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

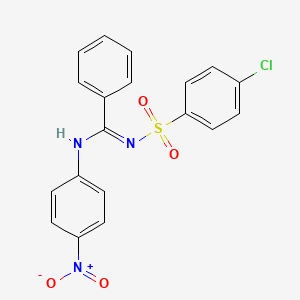

“3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate” is a chemical compound with the molecular formula C20H15ClN2O4S . It is also known by other names such as “[3-nitro-4-(phenylsulfanyl)phenyl]methyl N-(3-chlorophenyl)carbamate” and "Carbamic acid, (3-chlorophenyl)-, [3-nitro-4-(phenylthio)phenyl]methyl ester (9CI)" .

Physical and Chemical Properties The molecular weight of this compound is 414.86 . Unfortunately, detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.

Applications De Recherche Scientifique

Organic Synthesis and Reactions

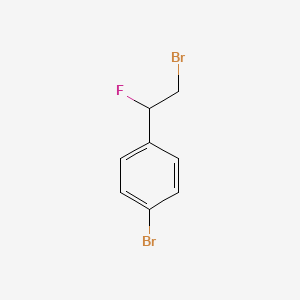

Research has demonstrated the versatility of nitroaromatic compounds in organic synthesis. For example, the reaction of 3-Nitro-ω-benzylideneacetophenone with carbanions containing leaving groups leads to the formation of complex organic structures through conjugated addition and subsequent intramolecular vicarious nucleophilic substitution of hydrogen (VNS) (Mąkosza & Krylova, 1998). This illustrates the potential of such compounds in the synthesis of novel organic molecules.

Materials Science

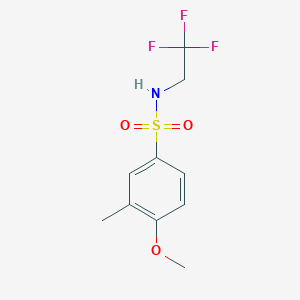

In the realm of materials science, nitroaromatic compounds have been utilized in the development of advanced materials. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, synthesized through a benzidine rearrangement reaction involving nitrophenylsulfane derivatives, have shown high refractive indices and good thermomechanical stabilities (Tapaswi et al., 2015). These properties are crucial for applications in optoelectronics and advanced coatings.

Agricultural Applications

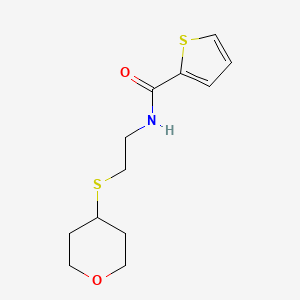

In agriculture, carbamate derivatives have been investigated for their potential use in pest control. The synthesis and bioevaluation of carbamate derivatives against the root-knot nematode (Meloidogyne javanica) highlight the role of carbamoyloxy moiety in enhancing nematicidal activity (Kumari, Singh, & Walia, 2014). This suggests the utility of such compounds in developing new, more effective pesticides.

Photophysical Properties

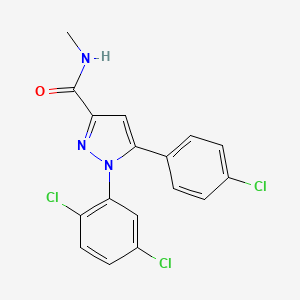

Compounds related to 3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate also exhibit interesting photophysical properties. For instance, 2-pyrazoline derivatives have been shown to have fluorescence, non-linear optical, and mesogenic properties, depending on the substituent in the phenyl ring (Barberá et al., 1998). These findings could have implications for the design of optical materials and liquid crystals.

Environmental Chemistry

In environmental chemistry, the study of nitrogenous organic precursors for disinfection by-products (DBPs) in water treatment reveals that nitroaromatic compounds can be significant precursors to nitrosamines, a class of carcinogenic DBPs (Chang, Chen, & Wang, 2011). Understanding the behavior of these compounds in water treatment processes is essential for mitigating health risks associated with drinking water.

Safety and Hazards

Propriétés

IUPAC Name |

(3-nitro-4-phenylsulfanylphenyl)methyl N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S/c21-15-5-4-6-16(12-15)22-20(24)27-13-14-9-10-19(18(11-14)23(25)26)28-17-7-2-1-3-8-17/h1-12H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKFUFWNUFVQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-4-(phenylsulfanyl)benzyl N-(3-chlorophenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2655362.png)

![2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2655365.png)

![(E)-3-(4-nitrophenyl)-N-[3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2655368.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2655369.png)

![2,2,2-trichloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2655376.png)

![5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2655377.png)